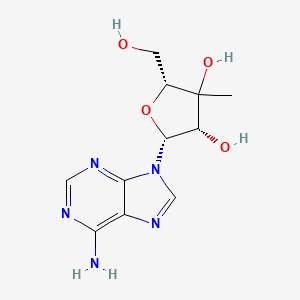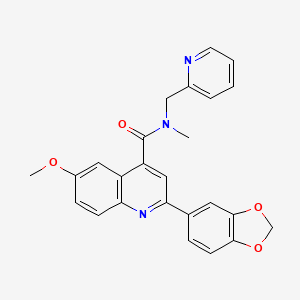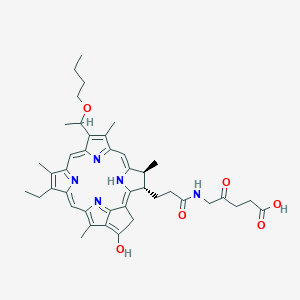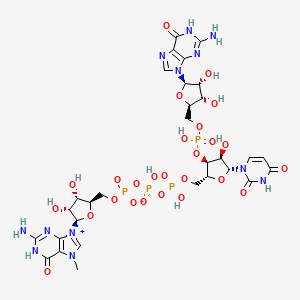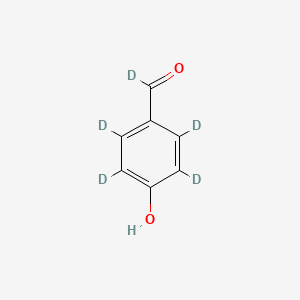
4-Hydroxybenzaldehyde-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzaldehyde-d5 is a deuterated form of 4-Hydroxybenzaldehyde, an organic compound with the molecular formula C7H6O2. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. The compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other. This structural configuration imparts distinct reactivity to the molecule, making it suitable for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde-d5 can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method involves the bromination of 4-Hydroxybenzaldehyde followed by a copper-mediated coupling reaction with methoxide .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of p-cresol with air or oxygen under the action of a catalyst . This method is widely used due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde-d5 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-hydroxybenzoic acid.
Reduction: It can be reduced to form p-hydroxybenzyl alcohol.
Substitution: It can react with dimethyl sulfate to produce anisaldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Dimethyl sulfate is used for methylation reactions.
Major Products Formed
- p-Hydroxybenzoic acid p-Hydroxybenzyl alcohol
Substitution: Anisaldehyde
Scientific Research Applications
4-Hydroxybenzaldehyde-d5 has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Biology: It has been studied for its potential to improve insulin resistance and inhibit cholinesterase.
Medicine: It is used in the treatment of headaches, dizziness, and convulsions.
Industry: It is used in the production of liquid crystals and as a precursor to other organic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde-d5 involves its interaction with various molecular targets and pathways. It can penetrate the blood-brain barrier and has a high distribution concentration in the brain . It is rapidly metabolized into 4-hydroxybenzoic acid, which exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde-d5 is similar to other hydroxybenzaldehydes, such as:
2-Hydroxybenzaldehyde:
3-Hydroxybenzaldehyde: It has a hydroxyl group at the meta position.
Uniqueness
The para-substitution pattern of this compound significantly influences its reactivity and properties, making it distinct from its isomers. This unique structure allows for multiple functionalization opportunities, making it an essential building block in organic synthesis .
Properties
Molecular Formula |
C7H6O2 |
|---|---|
Molecular Weight |
127.15 g/mol |
IUPAC Name |
deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D |
InChI Key |
RGHHSNMVTDWUBI-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
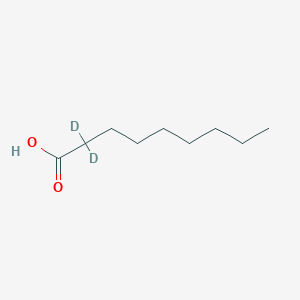
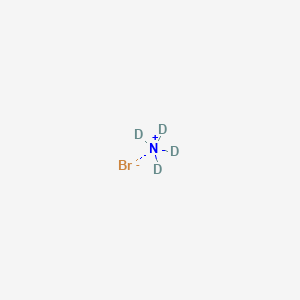
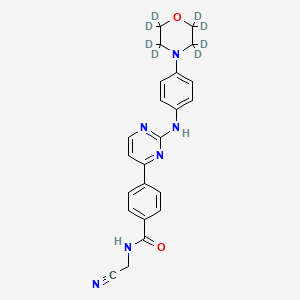
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)

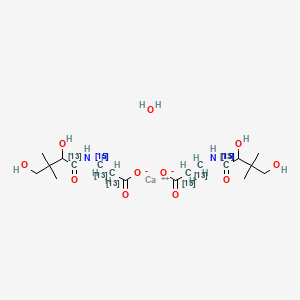
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
